Neodymium(III) chloride hexahydrate

Description

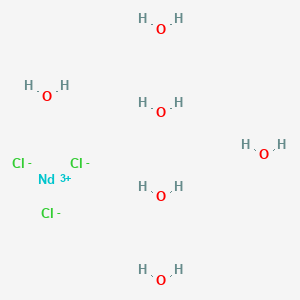

Structure

2D Structure

Propriétés

IUPAC Name |

neodymium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCORICZHGNSNIZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593053 | |

| Record name | Neodymium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-89-9 | |

| Record name | Neodymium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

Synthesis Routes for Neodymium(III) Chloride Hexahydrate

The most prevalent and industrially significant method for synthesizing this compound begins with neodymium(III) oxide (Nd₂O₃), which is sourced from the complex extraction processes of minerals like monazite (B576339) and bastnaesite. wikipedia.org

The primary synthesis route involves the reaction of neodymium(III) oxide with hydrochloric acid (HCl). gprareearth.comwebqc.org This acid-base reaction dissolves the oxide to form neodymium(III) chloride, which remains in the aqueous solution, and water. gprareearth.com The balanced chemical equation for this reaction is:

Nd₂O₃ + 6HCl → 2NdCl₃ + 3H₂O webqc.org

This reaction is exothermic, releasing heat in the process. gprareearth.com While it can proceed at room temperature, gentle heating can be employed to increase the reaction rate. gprareearth.com Following the complete dissolution of the oxide, the resulting solution is carefully evaporated to concentrate the neodymium(III) chloride. Upon cooling, the purple-colored this compound crystallizes out of the solution. nist.gov The hexahydrate form is particularly stable for storage. wikipedia.org

Preparation of Anhydrous Neodymium(III) Chloride from the Hexahydrate Precursor

For many applications, particularly in metallurgy for the production of neodymium metal, the anhydrous form of neodymium(III) chloride is required. wikipedia.org The direct, rapid heating of the hexahydrate is not a viable method for dehydration as it leads to hydrolysis, forming neodymium oxychloride (NdOCl), an undesirable impurity. wikipedia.orgmdpi.com Consequently, specific thermal and chemical dehydration techniques have been developed to circumvent this issue.

Thermal Dehydration Methods in Controlled Environments

Controlled thermal dehydration aims to remove the water of crystallization while minimizing the formation of neodymium oxychloride. One researched method involves a multi-step heating process under carefully controlled atmospheres. This process can be summarized as follows:

Initial Heating: The hexahydrate is slowly heated in air to approximately 250°C to remove the bulk of the water of crystallization.

Decomposition under Inert Gas: The intermediate product, which may contain neodymium hydroxychloride, is then heated to 430°C under an argon atmosphere.

Final Treatment with HCl Gas: To convert any remaining oxychloride back to the chloride, the salt is ground and treated with hydrogen chloride gas at around 330°C.

Thermodynamic analysis indicates that NdCl₃·6H₂O begins to decompose at 100°C and can transform into NdOCl at temperatures above 371°C, highlighting the necessity of a controlled environment to suppress this side reaction. mdpi.com

Chemical Dehydration Techniques Utilizing Reagents (e.g., Ammonium (B1175870) Chloride, Thionyl Chloride)

Chemical reagents are widely used to facilitate the dehydration of this compound, effectively suppressing hydrolysis.

Nd₂O₃ + 6NH₄Cl → 2NdCl₃ + 6NH₃ + 3H₂O wikipedia.org

Studies have shown that using an over-stoichiometric ratio of ammonium chloride can decrease the amount of impurities in the final product and increase the conversion rate to anhydrous NdCl₃. mdpi.com This method is advantageous as it can convert the oxide to the chloride at relatively low temperatures and does not produce greenhouse gases. mdpi.com

Thionyl Chloride Route: Another effective chemical dehydration method involves heating the hexahydrate with an excess of thionyl chloride (SOCl₂). wikipedia.orgchemeurope.comsemanticscholar.org The mixture is typically heated for several hours. wikipedia.orgchemeurope.com Thionyl chloride reacts with the water of crystallization to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are easily removed. The in-situ generation of HCl prevents the formation of neodymium oxychloride.

Advanced Synthesis Techniques for High-Purity this compound

The production of high-purity this compound is intrinsically linked to the purity of the starting materials and the purification of the anhydrous form. americanelements.com Commercial suppliers offer research-grade material with purities of 99.9% and higher. msesupplies.comstrem.comottokemi.com

For achieving the highest purity levels, such as 99.99% (trace metals basis), purification of the anhydrous NdCl₃ is often accomplished through high-temperature sublimation under a high vacuum. wikipedia.orgchemeurope.com This process effectively separates the volatile NdCl₃ from less volatile impurities.

Furthermore, advanced synthesis techniques focus on meticulous control over reaction parameters to minimize impurities from the outset. For instance, in the ammonium chloride route, precise control of the reaction temperature, the molar ratio of reactants, and the purity of the inert gas atmosphere (with oxygen and moisture levels in the ppm range) are critical for producing single-phase anhydrous NdCl₃ with high conversion rates. mdpi.com

Considerations for Large-Scale Production and Research-Grade Purity

For large-scale industrial production, economic and environmental factors are paramount. The ammonium chloride route is often favored for its efficiency at lower temperatures and the absence of problematic byproducts like slag. mdpi.com The ability to control particle characteristics of the final product through adjustments in reactant ratios and reaction times is also a significant advantage in large-scale operations. mdpi.com

To achieve research-grade purity, the primary consideration is the suppression and removal of impurities, particularly neodymium oxychloride (NdOCl) and residual water. mdpi.com Thermodynamic analysis and experimental studies have demonstrated that using an excess of the chlorinating agent (like ammonium chloride) and maintaining a strictly controlled inert atmosphere are key to minimizing these impurities. mdpi.com For bulk production, reducing the surface area of the product by melting after chlorination can minimize reactions with atmospheric moisture. mdpi.com

Below is a table summarizing the key dehydration methodologies and their critical parameters.

| Dehydration Method | Reagent/Environment | Temperature | Key Considerations | Purity/Efficacy |

| Thermal Dehydration | Controlled atmosphere (Air, Ar, HCl gas) | Up to 430°C | Multi-step process to avoid hydrolysis. | Can produce high-purity material, but requires careful control. |

| Ammonium Chloride | NH₄Cl (4-6 equivalents) | ~400°C | Performed under high vacuum or inert atmosphere. wikipedia.orgchemeurope.com Excess NH₄Cl improves purity. mdpi.com | A common and effective method, suitable for larger scales. wikipedia.orgmdpi.com |

| Thionyl Chloride | SOCl₂ (excess) | Heating for several hours | Generates gaseous byproducts (SO₂, HCl). wikipedia.orgchemeurope.com | An effective laboratory-scale method for producing anhydrous chloride. wikipedia.orgsemanticscholar.org |

Structural Characterization and Coordination Chemistry

Crystallographic Studies of Neodymium(III) Chloride Hexahydrate and Related Complexes

Crystallography provides a definitive map of the atomic landscape within a crystal. Through techniques like single-crystal X-ray diffraction, the exact positions of atoms can be determined, unveiling the coordination geometry and bonding characteristics of the neodymium(III) ion.

Single-Crystal X-ray Diffraction Analysis of Neodymium(III) Complexes

Single-crystal X-ray diffraction is a powerful, non-destructive method that yields detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu For neodymium(III) complexes, this technique has been instrumental in characterizing their solid-state structures.

The anhydrous form of neodymium(III) chloride (NdCl₃) crystallizes in a hexagonal structure, specifically the UCl₃ type. wikipedia.org In this structure, the neodymium atom exhibits a nine-coordinate tricapped trigonal prismatic geometry. wikipedia.org This structural motif is common among many lanthanide and actinide halides. wikipedia.org

In a study of a neodymium(III) complex with triethylenetetraaminehexaacetic acid (TTHA), single-crystal X-ray analysis revealed a ten-coordinate neodymium ion. nih.gov The coordination sphere is composed of six oxygen atoms and four nitrogen atoms from the TTHA ligand, forming a bicapped square antiprism geometry. nih.gov Another investigation into neodymium(III) complexes with dialkylphosphoric acids showed a polymeric arrangement where each neodymium(III) center is surrounded by six oxygen atoms in a pseudo-octahedral environment. acs.org

The crystal structure of a three-dimensional neodymium(III) coordination polymer, [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n, revealed two distinct nine-coordinate Nd(III) centers, each adopting a distorted tricapped trigonal prismatic geometry. nih.govresearchgate.net These centers form an edge-sharing dinuclear unit. nih.govresearchgate.net

| Compound | Crystal System | Space Group | Coordination Number | Coordination Geometry | Source(s) |

|---|---|---|---|---|---|

| Anhydrous NdCl₃ | Hexagonal | P6₃/m | 9 | Tricapped trigonal prismatic | wikipedia.org |

| Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O | Monoclinic | C2/c | 10 | Bicapped square antiprism | nih.gov |

| Nd(DMP)₃ (DMP = dimethyl phosphate) | Not specified | Not specified | 6 | Pseudo-octahedral | acs.org |

| [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n | Monoclinic | P2₁/c | 9 | Distorted tricapped trigonal prismatic | nih.govresearchgate.net |

Polyhedral Coordination Geometry in Neodymium(III) Aqua Complexes

In aqueous solutions, the neodymium(III) ion is surrounded by water molecules, forming aqua complexes. The number of coordinating water molecules and the resulting geometry are crucial for understanding the ion's behavior in solution.

Studies have shown that in aqueous solutions, the dominant species is [Nd(H₂O)₈]³⁺, indicating an eight-coordinate neodymium ion. wikipedia.org However, more recent research suggests that a nine-coordinate complex, [Nd(H₂O)₉]³⁺, better aligns with the electronic structure of the neodymium(III) aqua ion. nih.gov This nine-coordinate structure is further stabilized by a second coordination sphere of 17 water molecules. nih.gov The geometry of these aqua complexes is often described as a distorted tricapped trigonal prism. researchgate.net

The coordination environment can be influenced by the presence of other ligands. For instance, in a neodymium(III) glutarate complex, the Nd(III) ion is nine-coordinate, bonding to oxygen atoms from the glutarate ligand and water molecules. researchgate.net Similarly, in a complex with mandelic acid, both nine-coordinate neodymium ions are surrounded by water molecules in addition to the organic ligand. researchgate.net

Solution-State Speciation and Complexation Behavior of Neodymium(III) Chloride

Influence of Solvent Systems on Neodymium(III) Coordination Structures (e.g., Aqueous, Methanolic, Hydrochloric Acid Solutions)

The composition of the solvent plays a critical role in determining the coordination structure of neodymium(III).

Aqueous Solutions: In water, the neodymium(III) ion is primarily hydrated, with the major species being [Nd(H₂O)₈]³⁺. wikipedia.org The color of these solutions is a characteristic purple/lavender due to the presence of the hydrated Nd³⁺ ion. homescience.net

Methanolic Solutions: In methanol (B129727), the coordination environment changes. The dominant species becomes [NdCl₂(CH₃OH)₆]⁺. wikipedia.org Studies on the solubility of NdCl₃ in methanol have identified different solvates, such as NdCl₃·4CH₃OH and NdCl₃·3CH₃OH, indicating complex interactions with the solvent. nist.gov

Hydrochloric Acid Solutions: In hydrochloric acid, chloride ions compete with water molecules for coordination sites. The species present is [NdCl(H₂O)₇]²⁺. wikipedia.org Increasing the chloride concentration in the aqueous phase promotes the formation of neodymium(III) chloro-complexes, which can enhance extraction yields in certain processes. researchgate.net

Determination of Complex Formation Constants in Chloride Solutions

The stability of the chloro-complexes of neodymium(III) can be quantified by their formation constants. These constants provide a measure of the equilibrium between the free ion and the complexed species in solution. Spectrophotometric studies have been employed to determine these constants at various temperatures.

At 25°C, the simple hydrated ion, Nd³⁺, is the dominant species in chloride solutions. researchgate.netgeologyscience.ru As the temperature increases, the formation of chloro-complexes such as NdCl²⁺ and NdCl₂⁺ becomes more favorable. researchgate.netgeologyscience.ru

The equilibrium reactions for the formation of the first two chloro-complexes are:

Nd³⁺ + Cl⁻ ⇌ NdCl²⁺ (Formation constant: β₁)

Nd³⁺ + 2Cl⁻ ⇌ NdCl₂⁺ (Formation constant: β₂) researchgate.netgeologyscience.ru

Spectrophotometric measurements have been used to determine the values of these formation constants at different temperatures.

| Temperature (°C) | log β₁ (for NdCl²⁺) | log β₂ (for NdCl₂⁺) | Source(s) |

|---|---|---|---|

| 25 | 0.28 | Not reliably determined | researchgate.netresearchgate.net |

| 100 | Not reliably determined | 0.1 | |

| 150 | 1.61 | 1.37 | researchgate.netresearchgate.net |

| 200 | 2.19 | 2.34 | researchgate.netresearchgate.net |

| 250 | 2.84 | 3.36 | researchgate.netresearchgate.net |

Theoretical and Experimental Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the structure and bonding of neodymium(III) complexes by probing the vibrational modes of the molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Binding Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for elucidating the binding modes of ligands to the neodymium ion in its hydrated chloride form. The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of the coordinated water molecules and the neodymium-chlorine bonds.

In the solid state, the water molecules in NdCl₃·6H₂O are directly coordinated to the Nd³⁺ ion. This coordination is evident in the FT-IR spectrum through the appearance of bands associated with water's stretching and bending vibrations. The presence of coordinated water is a common feature for many rare earth chlorides and bromides when in aqueous solutions or as hydrates. wikipedia.org For instance, in an aqueous solution, the dominant species is [Nd(H₂O)₈]³⁺. wikipedia.org

When this compound is dissolved in different solvents or reacted with other ligands, shifts in the characteristic FT-IR bands provide insight into the changes in the coordination sphere of the neodymium ion. For example, in methanol, the formation of species like [NdCl₂(CH₃OH)₆]⁺ can be inferred from the appearance of new bands corresponding to the C-O and O-H vibrations of the coordinated methanol molecules, alongside changes in the Nd-Cl stretching frequencies. wikipedia.org Similarly, in hydrochloric acid, the species [NdCl(H₂O)₇]²⁺ is formed, which would be reflected in the FT-IR spectrum by alterations in the water-related vibrational modes. wikipedia.org

A representative, though generalized, view of the types of vibrational modes that can be observed for this compound and its complexes in an FT-IR spectrum is presented below. The exact frequencies can vary depending on the specific environment and interacting ligands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretching (Coordinated H₂O) | 3200 - 3600 | Indicates the presence of coordinated water molecules. Broadening suggests hydrogen bonding. |

| H-O-H Bending (Coordinated H₂O) | 1600 - 1650 | Confirms the presence of coordinated water. |

| Ligand-Specific Modes (e.g., C=O, C-N) | Varies (e.g., 1700-1800 for C=O) | Appearance of these bands confirms the coordination of new organic ligands. |

| Nd-O Stretching | 300 - 500 | Provides direct evidence of the bond between neodymium and oxygen-donating ligands (like water). |

| Nd-Cl Stretching | 150 - 250 | Indicates the presence of direct bonds between neodymium and chloride ions. |

This table is illustrative. Actual peak positions may vary based on experimental conditions.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy offers a complementary vibrational analysis of Neodymium(III) chloride and its complexes. This technique is particularly sensitive to the symmetric vibrations of non-polar bonds and is instrumental in studying the structure of neodymium-containing species in molten salts and other media.

Studies of molten NdCl₃-alkali chloride mixtures have successfully identified the Raman active modes of the octahedral NdCl₆³⁻ species. researchgate.net In these high-temperature environments, the Raman spectra reveal distinct bands that are characteristic of the vibrational modes of these complex ions. For instance, in molten mixtures with a high concentration of NdCl₃, the spectra show polarized and depolarized bands that suggest the formation of bridged and distorted NdCl₆³⁻ species, pointing towards a "network-like" liquid structure. researchgate.net

In eutectic LiCl-KCl melts, the Raman spectra of trivalent neodymium systems are dominated by a broad, polarized band centered around 245 cm⁻¹, which is characteristic of the octahedral NdCl₆³⁻ species. rsc.orgresearchgate.net This key finding helps in understanding the coordination environment of neodymium in such high-temperature, chloride-rich systems.

The table below summarizes typical Raman active modes observed for neodymium chloride species in various environments.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| NdCl₆³⁻ (in molten LiCl-KCl) | ν₁ (Symmetric Stretch) | ~245 | Characteristic of the octahedral coordination of Nd³⁺ by six chloride ions. rsc.orgresearchgate.net |

| Distorted NdCl₆³⁻ (in molten NdCl₃) | Polarized Bands | Varies | Indicates the presence of bridged structures and distortions from perfect octahedral symmetry. researchgate.net |

| Distorted NdCl₆³⁻ (in molten NdCl₃) | Depolarized Bands | Varies | Further evidence of distorted octahedral species in the melt. researchgate.net |

The exact wavenumbers can be influenced by factors such as temperature and the specific composition of the melt.

UV-Vis Spectroscopy for Spectrophotometric Studies of Complexation

UV-Vis spectroscopy is a cornerstone technique for investigating the complexation of Neodymium(III) ions in solution. The f-f electronic transitions of the Nd³⁺ ion, although Laporte-forbidden, give rise to sharp and characteristic absorption bands in the UV-Vis region. Changes in the position and intensity of these bands upon the addition of a ligand provide a wealth of information about the formation and stability of neodymium complexes.

Spectrophotometric studies of neodymium(III) complexation in chloride solutions have shown that at 25°C, the simple hydrated ion, Nd³⁺, is the predominant species. researchgate.net However, at elevated temperatures, the formation of chloride complexes such as NdCl²⁺ and NdCl₂⁺ becomes significant. researchgate.net The formation of these complexes is accompanied by noticeable changes in the UV-Vis absorption spectrum. For example, upon heating chloride-containing solutions above 100°C, a band with a maximum around 17200 cm⁻¹ appears and intensifies, which is attributed to the formation of a monochloride complex of neodymium. researchgate.net

Heating solutions of the neodymium aqua ion leads to a decrease in the intensity of its absorption bands. researchgate.net This phenomenon is explained by the effect of the solvent's dielectric properties on the probability of the 4f orbital electron transitions. researchgate.net Furthermore, increasing the temperature of neodymium chloride solutions causes a progressive red shift (a shift to longer wavelengths) of the peak maxima.

The following table presents key absorption bands of the Nd³⁺ ion and how they are affected by complexation with chloride ions, particularly at elevated temperatures.

| Transition | Typical Wavenumber (cm⁻¹) in Aqueous Solution | Observations upon Complexation with Cl⁻ |

| Hypersensitive Transitions | ~17300, ~17400, ~19100 | Intensity and position are highly sensitive to the coordination environment. researchgate.net |

| NdCl²⁺ formation | ~17200 | A new band appears and intensifies with increasing temperature and chloride concentration. researchgate.net |

| General Trend | - | A red shift (shift to lower energy/longer wavelength) of peak maxima is observed with increasing temperature. |

The specific wavenumbers and the magnitude of shifts are dependent on temperature, pressure, and the concentration of chloride ions. researchgate.net

Advanced Spectroscopic Investigations and Photophysical Properties

Absorption Spectroscopy of Neodymium(III) Chloride Hexahydrate Solutions

The absorption spectrum of neodymium(III) ions in solution is characterized by numerous sharp, narrow absorption bands corresponding to f-f electronic transitions. rsc.org The positions and intensities of these bands are sensitive to the local coordination environment of the Nd³⁺ ion. rsc.orgresearchgate.net In aqueous solutions of Neodymium(III) chloride, the neodymium ion exists as a hydrated complex, primarily [Nd(H₂O)₈]³⁺. wikipedia.org

Spectrophotometric studies of neodymium(III) chloride solutions reveal distinct absorption bands in the visible and near-infrared regions. researchgate.net The solvent plays a critical role in the absorption spectrum. slideshare.netresearchgate.netyoutube.com The structure of neodymium(III) chloride in solution is highly dependent on the solvent; for instance, in methanol (B129727), the dominant species is [NdCl₂(CH₃OH)₆]⁺, while in hydrochloric acid, it is [NdCl(H₂O)₇]²⁺. wikipedia.org These changes in the coordination sphere directly influence the electronic transitions.

A key feature in the absorption spectra of Nd³⁺ are the "hypersensitive transitions." acs.org These are specific f-f transitions whose intensities are particularly sensitive to changes in the ligand environment. For Nd³⁺, the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transitions, typically observed around 580 nm, are well-known hypersensitive transitions. A spectrophotometric study of neodymium(III) complexation in chloride solutions showed that as temperature increases, the formation of neodymium chloride complexes like NdCl²⁺ and NdCl₂⁺ becomes more favorable, leading to significant changes in the absorption spectra. researchgate.net The intensities of absorption bands were found to decrease with heating. researchgate.net

Table 1: Effect of Solvent on Neodymium(III) Coordination and Absorption

| Solvent | Dominant Species | Coordination Number | Impact on Spectrum |

| Water | [Nd(H₂O)₈]³⁺ | 8 | Characteristic spectrum of the hydrated ion. wikipedia.org |

| Methanol | [NdCl₂(CH₃OH)₆]⁺ | 8 | Shifts in band positions and intensities due to chloride and methanol coordination. wikipedia.org |

| Hydrochloric Acid | [NdCl(H₂O)₇]²⁺ | 8 | Altered spectra indicating direct Cl⁻ coordination. wikipedia.org |

Infrared Luminescence Studies of Neodymium-Doped Materials

Neodymium is a widely used dopant in various host materials to produce infrared luminescence. nih.govnih.gov The host matrix plays a crucial role in the spectroscopic properties of the Nd³⁺ ion. aip.orggrowkudos.com Materials such as gadolinium compounds (GdVO₄, GdPO₄, GdAlO₃), yttrium lithium fluoride (B91410) (YLF), and yttrium aluminum garnet (YAG) are common hosts for neodymium doping. nih.govoptica.org

The luminescence of Nd³⁺-doped materials primarily occurs in the near-infrared (NIR) region. The main emission features correspond to transitions from the excited ⁴F₃/₂ level to lower-lying levels of the ⁴I multiplet. nih.gov These result in three principal emission bands:

⁴F₃/₂ → ⁴I₉/₂ around 900 nm

⁴F₃/₂ → ⁴I₁₁/₂ around 1060 nm nih.gov

⁴F₃/₂ → ⁴I₁₃/₂ around 1350 nm nih.gov

Excitation spectra reveal the most efficient wavelengths for pumping the Nd³⁺ ions to produce luminescence. aip.org While excitation at around 808 nm is common, corresponding to the ⁴I₉/₂ → ⁴F₅/₂ transition, the optimal excitation wavelength can vary depending on the host material. aip.orgresearchgate.net For example, in some hosts, excitation around 740 nm (⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂) can be more efficient. nih.govresearchgate.net The absorption and excitation spectra of Nd³⁺ are qualitatively similar, providing information on the energy levels that can be populated to initiate the luminescence process. aip.org

Table 2: Key Spectroscopic Transitions for Nd³⁺ in Host Materials

| Transition | Wavelength Region (nm) | Type |

| ⁴I₉/₂ → ⁴F₅/₂, ⁴H₉/₂ | ~800 | Absorption/Excitation |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | ~740 | Absorption/Excitation |

| ⁴F₃/₂ → ⁴I₉/₂ | ~900 | Emission nih.gov |

| ⁴F₃/₂ → ⁴I₁₁/₂ | ~1060 | Emission nih.gov |

| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1350 | Emission nih.gov |

The luminescence properties of Nd³⁺-doped materials are often dependent on temperature. The fluorescence lifetime of the ⁴F₃/₂ level can be influenced by temperature, though in some materials like Nd:YAG and Nd:glass, the lifetime is almost independent of temperature between 300 K and 500 K. optica.org However, in other systems, temperature-dependent concentration quenching can occur, where increased temperature leads to non-radiative decay processes, reducing both the luminescence intensity and the lifetime. optica.org

Studies on supramolecular assemblies containing Nd(III) have shown that a reduction in temperature leads to a significant increase in the intensity and a narrowing of the emission peaks. mdpi.com This is attributed to the reduction of anharmonic thermal vibrations. The luminescence lifetime is a critical parameter, and for neodymium-doped gadolinium compounds, it was found to range from 276 µs down to 14 µs at higher doping concentrations due to energy transfer and migration-assisted decay. nih.govnih.gov

Photoluminescence Quantum Yield (PLQY) Studies in Neodymium(III) Chloride-Doped Nanocrystals

Photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For many applications, a high PLQY is desirable. In the field of nanomaterials, doping perovskite nanocrystals (NCs) with metal halides has been shown to be an effective strategy to control non-radiative pathways and enhance the PLQY. acs.org

A notable study reported the use of Neodymium(III) chloride (NdCl₃) as a dopant for perovskite nanocrystals. acs.org This post-synthetic treatment resulted in the incorporation of both Nd³⁺ and Cl⁻ ions into the pristine CsPbBr₃ nanocrystals. acs.org The resulting NdCl₃-doped nanocrystals exhibited a blue emission centered at a peak wavelength of 478 nm and demonstrated a remarkably high PLQY of 97% in solution. acs.org The study found that the incorporation of the Nd³⁺ cation was more effective at suppressing non-radiative recombination compared to traditional halide anion exchange methods. acs.org This high quantum yield highlights the potential of using Neodymium(III) chloride in the development of efficient light-emitting materials. acs.orgacs.org

Spectroscopic Techniques for Dopant Concentration Analysis

Accurately determining the concentration of neodymium as a dopant in various materials is essential for quality control and for understanding the relationship between concentration and material properties. rsc.org Several spectroscopic techniques are employed for this purpose.

UV-Visible Spectrophotometry: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A specific method has been developed to measure neodymium ion doping concentration in crystal materials by measuring the absorbance (A) at two different wavelengths, 757 nm and 780 nm. google.com The concentration (C) is then calculated using the crystal thickness (L) and a specific formula: C = 3.408 * (A₇₅₇ - A₇₈₀) * L⁻¹. google.com This approach can be impacted by interfering analytes, and more complex analysis methods like partial least squares regression may be needed for accurate quantification in complex mixtures. osti.gov

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): ICP-AES is a highly precise and widely used technique for determining the elemental composition and concentration in samples. libretexts.orgfao.org The sample, often after acid digestion, is introduced into a high-temperature argon plasma, which excites the atoms. libretexts.org The excited atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. fao.org ICP-AES is frequently used to determine the concentration of neodymium in various materials, including laser crystals and alloys. optica.orgresearchgate.netshimadzu.com

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an atomic emission spectroscopy technique that uses a high-energy laser pulse to create a plasma on the surface of a sample. oxinst.comresearchgate.net The light emitted from the plasma is collected and analyzed to identify the elemental composition. LIBS is attractive because it is rapid, requires minimal to no sample preparation, and can be used for in-situ measurements. rsc.orgoxinst.com It has been successfully applied to determine the concentration of neodymium in materials like (Nd-Pr)-Fe-B magnet alloys. rsc.org For quantitative analysis, calibration approaches such as external standard calibration or slope ratio calibration are used to ensure accuracy. rsc.org

Table 3: Comparison of Spectroscopic Techniques for Neodymium Concentration Analysis

| Technique | Principle | Sample Preparation | Key Advantages | Typical Application |

| UV-Vis Spectrophotometry | Light absorption by Nd³⁺ ions in a specific matrix. google.com | Dissolution or polished solid sample. google.com | Simple, accessible instrumentation. | Measuring Nd³⁺ in crystals and solutions. google.com |

| ICP-AES | Emission of light from excited Nd atoms in a plasma. libretexts.org | Acid digestion to bring sample into solution. libretexts.org | High precision, high sensitivity, multi-element capability. fao.orgresearchgate.net | Trace elemental analysis in alloys, oxides, and high-purity materials. optica.orgresearchgate.net |

| LIBS | Emission of light from a laser-induced plasma on the sample surface. oxinst.com | Minimal to none. rsc.org | Rapid, in-situ analysis, minimal sample destruction. oxinst.comresearchgate.net | Quality control of magnet alloys, analysis of materials in challenging environments. rsc.org |

Catalytic Applications and Mechanistic Studies

Neodymium(III) Chloride Hexahydrate as a Catalyst in Organic Synthesis

Neodymium(III) chloride and its derivatives have proven to be effective catalysts in organic synthesis, particularly in polymerization reactions. chemimpex.com These catalysts are valued for their ability to control the structure of the resulting polymers, leading to materials with specific, desirable properties.

Polymerization Reactions (e.g., Dienes, Butadiene)

Neodymium-based catalysts are particularly renowned for their high activity and stereoselectivity in the polymerization of dienes, such as 1,3-butadiene (B125203). rsc.org The resulting polybutadiene (B167195) is a crucial component in the manufacturing of tires and other rubber products. The catalytic systems often involve a neodymium precursor, like neodymium(III) chloride, in combination with an aluminum alkyl co-catalyst. rsc.org

Research has shown that the choice of co-catalyst and the reaction conditions significantly influence the catalytic activity and the microstructure of the polymer. For instance, in the polymerization of 1,3-butadiene using a neodymium chloride tripentanolate catalyst, different aluminum-based co-catalysts such as triisobutylaluminum (B85569) (TIBA), triethylaluminum (B1256330) (TEA), diisobutylaluminum hydride (DIBAH), and methylaluminoxane (B55162) (MAO) were investigated. researchgate.net The highest catalytic activities were observed with TEA and TIBA, while TIBA and DIBAH produced polymers with the highest cis-1,4 content, reaching up to 98.4%. researchgate.net In contrast, the use of MAO as a co-catalyst resulted in poor catalytic activity and low stereocontrol. researchgate.net

The table below summarizes the influence of different co-catalysts on the polymerization of 1,3-butadiene catalyzed by neodymium chloride tripentanolate. researchgate.net

| Co-catalyst | Catalytic Activity | cis-1,4 Content (%) |

| TIBA | High | 98.4 |

| TEA | High | - |

| DIBAH | - | 97.3 |

| MAO | Poor | Low |

Data sourced from a study on the influence of co-catalysts in the polymerization of 1,3-butadiene. researchgate.net

Mechanistic Insights into Neodymium(III)-Mediated Polymerization

The mechanism of diene polymerization using neodymium-based catalysts is a complex process involving the coordination of the monomer to the active neodymium center, followed by its insertion into the growing polymer chain. researchgate.net Quantum chemical studies have been employed to understand the high cis-stereospecificity of these catalytic systems. nih.gov

It is proposed that the active catalytic species is a cationic allyl neodymium complex, formed by the reaction of the neodymium precursor with the aluminum co-catalyst. rsc.org The coordination of the butadiene monomer to the neodymium ion can occur in different ways, influencing the stereochemistry of the resulting polymer. nih.gov Theoretical simulations suggest that while the trans form of 1,3-butadiene is more energetically favorable for coordination, the catalyst's structure guides the insertion to produce a high cis-1,4-polybutadiene chain. nih.gov The nature of the ligands and the co-catalyst plays a crucial role in determining the structure and reactivity of the active sites. rsc.orgresearchgate.net

Photocatalytic Applications of Neodymium(III) Chloride-Modified Materials

In addition to its role in organic synthesis, neodymium(III) chloride is utilized to enhance the photocatalytic activity of other materials, particularly titanium dioxide (TiO₂).

Enhancement of Titanium Dioxide Photocatalysis under Visible Light Illumination

Titanium dioxide is a widely used photocatalyst, but its activity is primarily limited to the UV region of the electromagnetic spectrum. wikipedia.org Modifying TiO₂ with neodymium ions extends its photocatalytic activity into the visible light range. wikipedia.orgmostwiedzy.pl This is a significant advancement, as it allows for the use of sunlight as a sustainable energy source for photocatalytic processes. mostwiedzy.pl

The enhancement is attributed to the up-conversion properties of neodymium ions. These ions can absorb lower-energy visible light photons and convert them into higher-energy UV photons, which then activate the TiO₂. mostwiedzy.pl Neodymium-doped TiO₂ has been shown to be effective in various photocatalytic reactions. researchgate.netfrontiersin.org

Decomposition of Organic Pollutants (e.g., Phenol (B47542), Dyes) in Wastewater Treatment

The enhanced visible-light activity of neodymium-modified TiO₂ has significant implications for environmental remediation, particularly in the treatment of wastewater containing organic pollutants. wikipedia.orgmostwiedzy.pl Studies have demonstrated the effective degradation of compounds like phenol and various dyes using Nd-doped TiO₂ photocatalysts under visible light irradiation. mostwiedzy.plresearchgate.net

In one study, Nd³⁺-modified TiO₂ nanocolloids were used for the photodegradation of phenol. researchgate.net The concentration of phenol was significantly reduced after two hours of photocatalysis under visible light. researchgate.net Another study reported that integrating a neodymium-based metal-organic framework with TiO₂ resulted in 87.5% degradation of phenol after 60 minutes of visible light exposure. mostwiedzy.pl The table below presents the efficiency of phenol degradation using different neodymium-modified TiO₂ photocatalysts.

| Photocatalyst | Irradiation Time (min) | Phenol Degradation (%) |

| Nd³⁺-TiO₂ nanocolloids | 120 | Significant reduction |

| Nd(ndc) MOF/TiO₂ | 60 | 87.5 |

Data compiled from studies on the photocatalytic degradation of phenol. mostwiedzy.plresearchgate.net

Exploration of this compound as a Catalyst Precursor

This compound serves as a convenient and common starting material for the synthesis of more complex neodymium-based catalysts. chemimpex.comwikipedia.orgsamaterials.com Its solubility in water and other solvents allows for its use in the preparation of various catalyst systems. chemimpex.com

For instance, it is a precursor for creating neodymium-based Ziegler-Natta catalysts used in polymerization. rsc.org The hexahydrate is typically converted to an anhydrous form or reacted with other ligands to generate the desired active catalyst. wikipedia.org The versatility of this compound as a precursor facilitates research and development in the field of catalysis, enabling the synthesis of novel catalysts with tailored properties for specific applications. chemimpex.com

Heterogeneous and Homogeneous Catalysis Research

This compound (NdCl₃·6H₂O) has emerged as a versatile precursor and catalyst in both heterogeneous and homogeneous catalytic systems. Its applications span from the production of polymers to the degradation of environmental pollutants, demonstrating its significance in various chemical transformations.

Heterogeneous Catalysis Research

In the realm of heterogeneous catalysis, neodymium(III) chloride is primarily utilized as a dopant to enhance the photocatalytic activity of semiconductors, most notably titanium dioxide (TiO₂). The introduction of neodymium ions into the TiO₂ lattice creates defects and alters the electronic band structure, leading to improved efficiency in the degradation of organic pollutants under both UV and visible light irradiation. wikipedia.orgmdpi.com

Research has shown that Nd-doped TiO₂ nanoparticles can be synthesized via methods such as the sol-gel technique. researchgate.netresearchgate.net The doping with neodymium helps in refining the particle size of TiO₂ and can suppress the formation of the rutile phase in favor of the more photocatalytically active anatase phase. researchgate.net The presence of Nd³⁺ ions on the TiO₂ surface is believed to act as sites for the accumulation of electrons, which promotes the separation of photogenerated electron-hole pairs, a crucial step in the photocatalytic process. frontiersin.org This enhanced charge separation leads to a higher quantum yield and, consequently, more efficient degradation of organic molecules.

Studies have demonstrated the effectiveness of Nd-doped TiO₂ in the decomposition of various pollutants. For instance, the photocatalytic degradation of methanol (B129727) and the azo dye Orange G has been significantly improved using Nd-doped TiO₂ compared to its undoped counterpart. frontiersin.orgrsc.org Research on the degradation of the toxin microcystin-LR and the dye rhodamine-B has also shown enhanced photocatalytic activity with Nd-doped TiO₂. researchgate.netnih.gov

Table 1: Photocatalytic Degradation of Organic Pollutants using Nd-doped TiO₂

| Pollutant | Catalyst System | Nd Doping (wt%) | Irradiation Source | Degradation Efficiency (%) | Reference |

| Methanol | Nd/TiO₂ | 1 | Not Specified | 70% increase in H₂ production | frontiersin.org |

| Orange G | Nd/Y–TiO₂ | Not Specified | UV-Vis (300-800 nm) | 96.34 | rsc.org |

| Rhodamine-B | Nd-doped TiO₂ | 1 mol% | UV | 95 | researchgate.net |

| Acid Blue-29 | Nd-N/TiO₂ | Not Specified | Visible Light | 92 | nih.gov |

The proposed mechanism for the enhanced photocatalytic activity of Nd-doped TiO₂ involves the Nd³⁺ ions trapping photogenerated electrons, which reduces the recombination rate of electron-hole pairs. These trapped electrons can then be transferred to adsorbed oxygen molecules to generate superoxide (B77818) radicals, which are highly reactive species that participate in the degradation of organic pollutants. researchgate.net

Homogeneous Catalysis Research

Neodymium(III) chloride, often in the form of alcohol or phosphate (B84403) complexes, serves as a key component in Ziegler-Natta type catalyst systems for the polymerization of dienes. rsc.org These catalysts are typically binary or ternary systems, involving an organoaluminum compound as a co-catalyst. rsc.orgresearchgate.net The resulting polymers, such as polybutadiene and polyisoprene, are of significant industrial importance, particularly for the production of synthetic rubbers with high cis-1,4-stereospecificity. researchgate.netscielo.org.mx

The catalytic activity and stereoselectivity of these neodymium-based systems are influenced by several factors, including the nature of the ligand attached to the neodymium center, the type of organoaluminum co-catalyst, the solvent, and the polymerization temperature. rsc.orgresearchgate.net For instance, neodymium chloride tripentanolate complexes, when activated with triethylaluminum (TEA), have shown high catalytic activity in the polymerization of 1,3-butadiene, yielding polybutadiene with over 99% cis-1,4 content. researchgate.net The choice of co-catalyst, such as triisobutylaluminum (TIBA), diethylaluminum chloride (DEAC), or methylaluminoxane (MAO), also plays a crucial role in determining the catalytic activity and the microstructure of the resulting polymer. rsc.orgscielo.org.mx

Mechanistic studies suggest that the active species in these polymerization reactions are bimetallic complexes formed between the neodymium compound and the organoaluminum co-catalyst. The polymerization proceeds via the insertion of the diene monomer into the neodymium-carbon bond of the growing polymer chain. mdpi.com The structure of the active center, particularly the coordination environment of the neodymium ion, dictates the stereochemistry of the monomer insertion and thus the final microstructure of the polymer. mdpi.com

Table 2: Homogeneous Polymerization of Dienes using Neodymium(III) Chloride-based Catalysts

| Monomer | Catalyst System | Co-catalyst | Polymerization Conditions | Conversion/Yield (%) | cis-1,4 Content (%) | Reference |

| 1,3-Butadiene | NdCl₃·3(1-pentanol) | TEA | Cyclohexane, Not Specified | High | >99 | researchgate.net |

| 1,3-Butadiene | NdCl₃·3(1-pentanol) | TIBA | Not Specified | High | 98.4 | scielo.org.mx |

| 1,3-Butadiene | NdCl₃·3(1-pentanol) | DIBAH | Not Specified | Moderate | 97.3 | scielo.org.mx |

| Isoprene | NdCl₃·nIPA | DIBAH/TIBA | Isopentane, 0°C | Not Specified | High | nih.gov |

| ε-Caprolactone | NdCl₃·3TEP | TIBA | 40°C, 4h | Not Specified | N/A | rsc.org |

Beyond diene polymerization, neodymium(III) chloride-based systems have also been explored in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. rsc.org These catalytic systems, often activated by organoaluminum compounds, demonstrate the versatility of neodymium catalysts in producing a range of polymeric materials. rsc.org

Research on Optical and Luminescent Materials

Neodymium(III) Chloride Hexahydrate as a Precursor for Lasers and Fiber Amplifiers

Neodymium(III) chloride serves as a key precursor for producing neodymium-doped materials used in lasers and fiber amplifiers. wikipedia.org Although the compound itself isn't highly luminescent, it provides the necessary Nd³⁺ ions that, when incorporated into a host material, create a powerful gain medium. wikipedia.org This is the principle behind some of the most widely used solid-state lasers and optical fiber technologies.

One of the most significant applications of neodymium(III) chloride is in the creation of Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) lasers. wikipedia.orgijraset.com Nd:YAG is a synthetic crystal where a small fraction of yttrium ions are replaced by neodymium (Nd³⁺) ions. wikipedia.org This doping process, often starting with neodymium(III) chloride, results in a robust and efficient laser medium. wikipedia.org3photon.com

Nd:YAG lasers are renowned for their high power output, excellent beam quality, and versatility, operating in both continuous wave and pulsed modes. 3photon.comsamaterials.com They are a cornerstone of solid-state laser technology, primarily emitting infrared light at a wavelength of 1.064 micrometers. wikipedia.orgwikipedia.org The use of neodymium(III) chloride is particularly advantageous in the chemical vapor deposition process, a common method for growing the doped fibers used in these lasers, due to its ease of decomposition. wikipedia.org

Key Properties of Nd:YAG Crystals:

| Property | Value |

|---|---|

| Laser Wavelength | 1064 nm (also 940, 1120, 1320, 1440 nm) wikipedia.org3photon.com |

| Crystal Structure | Cubic 3photon.com |

| Refractive Index @ 1000 nm | 1.82 impex-hightech.de |

| Thermal Conductivity | 0.14 W/(cm·K) impex-hightech.de |

| Mohs Hardness | 8.5 impex-hightech.de |

This table summarizes some of the key optical and physical properties of Nd:YAG crystals, highlighting their suitability for high-power laser applications.

The applications of Nd:YAG lasers are extensive, spanning industrial manufacturing for cutting and welding steel and other alloys, to medical procedures like laser surgery and dermatological treatments. ijraset.comwikipedia.orgsamaterials.com

Neodymium-doped fiber amplifiers (NDFAs) are critical components in optical communication systems, designed to amplify weak optical signals. fiberoptics4sale.com Neodymium(III) chloride is used to introduce Nd³⁺ ions into the core of optical fibers, which can be made from silica-based glass or even plastics. wikipedia.orgrp-photonics.com These doped fibers act as the gain medium, amplifying light, particularly in the 1.3-μm spectral region, which is significant for many existing communication networks due to low signal dispersion and attenuation. fiberoptics4sale.com

The development of NDFAs has been driven by the need for reliable signal boosting in fiber-optic networks. fiberoptics4sale.com These amplifiers can function as power amplifiers, in-line repeaters, or preamplifiers, making them versatile for various network architectures. fiberoptics4sale.com Research has also explored neodymium complexes with organic ligands to create polymer-based optical waveguide amplifiers, demonstrating the ongoing innovation in this field. xmu.edu.cnnih.gov

A study on Nd³⁺-doped polarization-maintaining fiber amplifiers, pumped by an 808 nm semiconductor laser, achieved a small-signal gain of 25 dB, showcasing the high amplification possible with these devices. researchgate.net

This compound is a dopant used in the fabrication of various luminescent nanomaterials. sigmaaldrich.com These materials are integral to the creation of devices that emit light. The solubility of neodymium(III) chloride in certain solvents has led to the development of a novel type of liquid laser. In these lasers, the active medium is a liquid containing solvated Nd³⁺ ions, which can emit light at the same 1.064-micrometer wavelength as traditional Nd:YAG lasers. wikipedia.org These liquid lasers exhibit properties, such as high gain and sharp emission, that are more typical of crystalline lasers. wikipedia.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Color Filters

The application of neodymium(III) chloride extends to the realm of organic electronics. It is used as an additive in infrared organic light-emitting diodes (OLEDs). wikipedia.org Furthermore, organic films doped with neodymium can serve a dual purpose: they can function as the active light-emitting layer in an OLED and also act as a color filter, enhancing the spectral quality of the emitted light. wikipedia.org

Doping of Various Host Materials (e.g., Silver Bromide Crystals, Perovskite Nanocrystals)

The versatility of neodymium(III) chloride as a dopant is evident in its use with a range of host materials beyond traditional glasses and garnets.

Recent research has focused on doping perovskite nanocrystals with neodymium(III) chloride. nih.govacs.org This process has been shown to effectively control non-radiative pathways and significantly improve the photoluminescence quantum yield. nih.govacs.org In one study, NdCl₃-doped perovskite nanocrystals exhibited a high photoluminescence quantum yield of 97% in solution and emitted blue light. nih.govacs.org The resulting blue light-emitting diodes (LEDs) showed a notable improvement in external quantum efficiency. nih.govacs.org The incorporation of the Nd³⁺ cation was found to be more effective at suppressing non-radiative recombination compared to traditional halide anion exchange. nih.govacs.org

The infrared luminescence of neodymium-doped silver bromide (AgBr) crystals has been a subject of investigation. tau.ac.il Studies have measured the emission, excitation, and absorption spectra of these crystals at both low and room temperatures. tau.ac.il These investigations are crucial for understanding the potential of such materials for optical amplification and lasing in the infrared region. The research revealed differences in the temperature dependence of luminescence intensity and decay times for various emission bands, providing valuable data for the development of new optical materials. tau.ac.il

Development of Liquid Lasers Utilizing Neodymium(III) Ions

The solubility of Neodymium(III) chloride and other neodymium salts in various solvents has paved the way for the development of liquid lasers, where the active medium is a liquid rather than a solid. google.com These liquid lasers, particularly those using aprotic solvents, offer distinct advantages, most notably in managing the thermal issues that can plague high-power solid-state lasers. ihu.ac.ir

The active medium in these lasers consists of Neodymium(III) (Nd³⁺) ions dissolved in a suitable solvent. google.com Two common types of solvents used are inorganic aprotic liquids, such as phosphorus oxychloride (POCl₃) and selenium oxychloride (SeOCl₂), often in combination with a Lewis acid like tin tetrachloride (SnCl₄) or zirconium tetrachloride (ZrCl₄). ihu.ac.irosti.gov The preparation of such a laser liquid can involve the reaction of Neodymium(III) chloride with the solvent system, resulting in solvated Nd³⁺ ions. For instance, in a selenium oxychloride system, the reaction can be represented as:

3 SeOCl⁺ + NdCl₃ → Nd³⁺(solv) + 3 SeOCl₂ google.com

In this configuration, the Nd³⁺ ion is coordinated with several selenium oxychloride molecules. google.com

Research into these aprotic neodymium liquid lasers has demonstrated their potential for high-power applications. Early studies with a transverse flow Nd³⁺:POCl₃/ZrCl₄ liquid laser aimed for high average power operation, with theoretical calculations predicting outputs of over 50 joules in long-pulse mode at an efficiency greater than 3%. osti.gov While experimental challenges were encountered, Q-switched operation yielding peak powers of 4 to 8 MW with a 45-nanosecond pulse width was achieved. osti.gov Single-shot pulsed output energies of 12 joules have also been obtained. osti.gov

A key advantage of liquid lasers is the ability to circulate the gain medium, which allows for efficient heat removal. laserfocusworld.com This "flowing" system design helps to mitigate thermal lensing and other heat-related performance degradation, enabling sustained operation at higher power levels. ihu.ac.irlaserfocusworld.com Scientists at Lawrence Livermore National Laboratory have demonstrated a diode-pumped, continuous-wave (CW) laser using an inorganic flowing liquid containing Nd³⁺ ions, achieving an output power of 1.2 W at 1053 nm. laserfocusworld.com

The fluorescence properties of the Nd³⁺ ions are critical to the laser's performance. The liquid laser medium containing Nd³⁺ ions in a POCl₃-SnCl₄ solvent has been shown to have a higher fluorescence intensity compared to an organic solvent like deuterium (B1214612) dimethyl sulfoxide. ihu.ac.ir The emission wavelength of these lasers is typically around 1.064 micrometers, which is characteristic of the Nd³⁺ ion and similar to that of solid-state Nd:YAG lasers. google.com The quantum efficiency of these liquid lasers has been reported to be approximately 0.75 relative to a traditional Nd:YAG laser. google.com

| Laser Type | Solvent System | Key Findings | Reference |

| Transverse Flow Liquid Laser | Nd³⁺:POCl₃/ZrCl₄ | Predicted >50 J output; Achieved 4-8 MW peak power (Q-switched) | osti.gov |

| Diode-Pumped CW Liquid Laser | Inorganic flowing liquid with Nd³⁺ | 1.2 W output at 1053 nm; Improved heat management | laserfocusworld.com |

| General Aprotic Liquid Laser | Nd³⁺ in SeOCl₂ | Emission at 1.064 µm; Quantum efficiency of ~0.75 relative to Nd:YAG | google.com |

| Comparative Study | Nd³⁺ in POCl₃-SnCl₄ vs. Deuterium Dimethyl Sulfoxide | Higher fluorescence intensity in the inorganic solvent | ihu.ac.ir |

Magnetic Materials Research and Fundamental Magnetic Phenomena

Role of Neodymium(III) Chloride Hexahydrate in Neodymium Magnet Production

This compound is instrumental in the production of high-performance neodymium magnets, which are critical components in a vast array of modern technologies. chemimpex.comamericanelements.com It serves as a primary source material for neodymium metal, the essential constituent of these powerful magnets. msesupplies.comthermofisher.com

The production of Neodymium-Iron-Boron (NdFeB) magnets, the most widely used type of rare-earth magnet, begins with the extraction of neodymium. e-magnetsuk.comiqsdirectory.com Neodymium(III) chloride is a common starting compound for this process. msesupplies.comwikipedia.org The anhydrous form, NdCl₃, is typically derived from the hexahydrate through controlled heating processes to prevent the formation of neodymium oxychloride. wikipedia.org

The production of neodymium metal from neodymium(III) chloride is primarily achieved through two methods:

Metallothermic Reduction: Anhydrous NdCl₃ is heated with an alkali or alkaline earth metal, such as calcium or lithium, in a vacuum or an inert argon atmosphere at temperatures between 300–400 °C. wikipedia.org

Electrolysis: A molten mixture of anhydrous NdCl₃ and other chlorides like sodium chloride (NaCl) or potassium chloride (KCl) is subjected to electrolysis at temperatures around 700 °C. wikipedia.org This process yields high-purity neodymium metal.

Once the neodymium metal is obtained, it is alloyed with iron (Fe) and boron (B) in a vacuum induction furnace. e-magnetsuk.com The resulting alloy is then subjected to a series of steps including crushing, jet milling into a fine powder, pressing in the presence of a magnetic field to align the particles, sintering, and finally coating to prevent corrosion. e-magnetsuk.comyoutube.com

Table 1: Typical Composition of a Sintered NdFeB Alloy

| Element | Symbol | Percentage by Weight (%) |

| Neodymium | Nd | 29 - 32 |

| Iron | Fe | 64.2 - 68.5 |

| Boron | B | 1.0 - 1.2 |

| Aluminum | Al | 0.2 - 0.4 |

| Niobium | Nb | 0.5 - 1.0 |

| Dysprosium | Dy | 0.8 - 1.2 |

This table presents a typical composition range for NdFeB alloys. The exact composition can vary depending on the desired magnetic grade and properties. e-magnetsuk.com

This compound plays a role in the development of advanced magnetic materials with enhanced properties. chemimpex.com The addition of neodymium is crucial for achieving the high magnetic energy product found in NdFeB magnets. couragemagnet.com The unique properties of neodymium ions, when incorporated into materials, contribute to superior magnetic performance. chemimpex.com

Research in this area focuses on modifying the composition of magnetic alloys to improve characteristics like coercivity (resistance to demagnetization) and thermal stability. advancedmagnetsource.commagmamagnets.com While neodymium forms the basis of these powerful magnets, the addition of other elements, such as dysprosium and terbium, can further enhance these properties for high-temperature applications. e-magnetsuk.commagmamagnets.com Neodymium compounds are also explored for creating magnetic alloys with specific properties for use in sensors and actuators. nanorh.com

Studies of Molar Magnetic Moments in Neodymium(III) Chloro Complexes

The magnetic properties of neodymium compounds are a subject of extensive research. The molar magnetic moment, a measure of a material's magnetic strength, is a key parameter in these studies. Research has been conducted on various neodymium(III) chloro complexes to understand their magnetic behavior.

For instance, studies have reported the molar magnetic moment of specific complexes measured using methods like the Gouy method. These investigations provide insights into the electronic structure and magnetic interactions within the molecules. colab.wsresearchgate.netresearchgate.net

Table 2: Reported Molar Magnetic Moments of Selected Neodymium(III) Chloro Complexes

| Complex | Measurement Method |

| Dichloro-bis[2-(3-coumarinyl)imidazo[1,2-a]pyridine]this compound | Gouy method |

| Aquadichloro{3,5,13,15-tetramethyl-2,6,12,16,21-22-hexaazatricyclo[15.3]1-17,7-11]cosa-1(21),2,5,7,9, 11(22),12,15,17,19-decane}neodymium(III) chloride | Gouy method |

| Di[aqua-bis(5-aminosalicylato)neodimium(III)] chloride dihydrate | Not specified in abstract |

This table highlights examples of neodymium(III) chloro complexes whose magnetic moments have been studied. colab.wsresearchgate.netresearchgate.net

Investigation of Magnetic Alloys and Materials Development

Neodymium(III) chloride is utilized in the development of novel magnetic alloys and materials. nanorh.com Its use as a precursor allows for the incorporation of neodymium into various material matrices, leading to the creation of materials with tailored magnetic characteristics for specific applications, such as in magnetic sensors and actuators. nanorh.com The recovery of neodymium from NdFeB magnets, often involving processes where neodymium is brought into a solution from which compounds like the chloride can be precipitated, is also an active area of research for sustainable materials development. rsc.orgresearchgate.net

Fundamental Magnetic Behavior of Neodymium(III) Systems

At a fundamental level, the magnetic behavior of neodymium(III) systems is governed by the electronic structure of the Nd³⁺ ion. This ion possesses unpaired electrons in its 4f shell, which are the source of its strong paramagnetism. libretexts.org

Anhydrous neodymium(III) chloride (NdCl₃) is a paramagnetic solid at room temperature. wikipedia.org This means it is weakly attracted to an external magnetic field. However, at a very low temperature of 0.5 K, it undergoes a transition to a ferromagnetic state, where it exhibits strong magnetic ordering. wikipedia.org The magnetic susceptibility of neodymium metal has been shown to follow the Curie-Weiss law over certain temperature ranges. aps.org The magnetic moment of a material is a measure of its magnetic strength and direction, and for paramagnetic materials like neodymium compounds, this arises from the spin of unpaired electrons. libretexts.org

Emerging Applications in Advanced Materials Science and Engineering

Research in Advanced Ceramics and Glass Manufacturing

Neodymium(III) chloride hexahydrate serves as a key precursor and doping agent in the production of advanced ceramics and specialty glasses. chemimpex.comtaylorandfrancis.com Its incorporation into these materials imparts specific optical and physical properties, making them suitable for a range of demanding applications. chemimpex.com In the manufacturing of transparent ceramics for applications like lasers, chloride-based precursors, including neodymium(III) chloride, are dissolved and mixed with other compounds to synthesize ultra-fine powders of materials such as Nd:YAG. taylorandfrancis.com

Optical Glass Development

This compound is instrumental in the development of specialized optical glasses. chemimpex.comsamaterials.com It is used to create delicate and vibrant colors in glass, ranging from violet and wine-red to warm gray. samaterials.com The resulting glass exhibits unusually sharp absorption bands, a property that is highly valued in certain optical applications. samaterials.com

Research into neodymium-doped tellurite (B1196480) glasses, for which this compound can serve as a precursor, has shown significant potential for photonic devices. Tellurite-based glasses are advantageous due to their high refractive index, low phonon energy, and excellent solubility for rare-earth ions. scielo.br The addition of neodymium ions to these glasses can be achieved using Neodymium(III) chloride, which is often converted to an oxide during the melt-quenching process.

Studies on tungsten-tellurite glasses doped with varying concentrations of neodymium have demonstrated that the introduction of Nd2O3, derived from precursors like Neodymium(III) chloride, influences the glass network structure. This leads to a blue shift in the fundamental absorption edge. scielo.br Furthermore, the emission intensity of these glasses is dependent on the neodymium concentration, with quenching effects observed at higher concentrations. scielo.br

The table below summarizes the effect of Neodymium concentration on the optical band gap of a zinc borotellurite glass system.

| Neodymium Concentration (mol%) | Optical Band Gap (eV) |

| 0.0 | 3.184 |

| 0.5 | 3.175 |

| 1.0 | 3.168 |

| 1.5 | 3.161 |

| 2.0 | 3.151 |

This data demonstrates a decrease in the optical band gap with increasing neodymium concentration.

Applications in High-Precision Optical Instruments

The unique optical properties imparted by this compound make it a valuable component in high-precision optical instruments. chemimpex.com It is a key ingredient in the manufacturing of neodymium-doped lasers, which are utilized in fields such as telecommunications, medical devices, and industrial cutting tools due to their high efficiency and precision. chemimpex.com Neodymium(III) chloride is also used as a dopant for both traditional silica-based and plastic optical fibers. wikipedia.org Its easy decomposition during chemical vapor deposition makes it a preferred source of Nd³⁺ ions for fiber fabrication. wikipedia.org

Corrosion Protection of Aluminum and its Alloys Using Neodymium(III) Chloride Coatings

Neodymium(III) chloride is an effective and environmentally friendly corrosion inhibitor for aluminum and its alloys. wikipedia.org Unlike traditional chromium-based inhibitors, rare-earth salts like Neodymium(III) chloride are significantly less toxic. wikipedia.org The protective mechanism is based on the formation of an insoluble layer of neodymium hydroxide (B78521) on the metal's surface. wikipedia.org This coating can be applied by immersing the aluminum part in an aqueous solution of Neodymium(III) chloride or through electrolytic deposition. wikipedia.org

Exploration in Electronic Components (e.g., Capacitors, Resonators)

This compound serves as a precursor for neodymium compounds that are explored for use in electronic components, particularly multilayer ceramic capacitors (MLCCs). samaterials.com Neodymium is used as a dopant in the dielectric layers of MLCCs to enhance their performance. While direct use of the hexahydrate in the final manufacturing stages is not typical, it is a starting material for creating the neodymium-doped powders used in these components. taylorandfrancis.com

There is limited publicly available research detailing the specific use of this compound in the manufacturing of dielectric resonators. While some general sources list resonators as an application for neodymium compounds, specific research findings are not readily accessible. samaterials.com

Battery Technology and Energy Storage Research

Neodymium(III) chloride is a compound of interest in the field of battery technology and energy storage, particularly in the development of electrolytes for the deposition of neodymium metal. 911metallurgist.comcdc.gov

Development of Electrolytes for Neodymium Metal Deposition

The electrowinning of neodymium metal is a critical process for producing high-purity metal for applications such as high-strength permanent magnets. 911metallurgist.com Research has focused on developing efficient and environmentally benign electrolytic processes. This compound is a key starting material in the preparation of electrolytes for this purpose. 911metallurgist.comcdc.gov

One approach involves the dehydration of this compound to its anhydrous form, which is then used in a molten salt electrolyte, typically a mixture with potassium chloride (KCl). 911metallurgist.comcdc.gov The electrowinning is then carried out at elevated temperatures.

The table below shows the results of electrowinning neodymium into a Mg-Cd cathode from a NdCl3-KCl electrolyte.

| Parameter | Value |

| Electrolyte Composition | 50:50 mole mixture of NdCl3-KCl |

| Cathode | Molten Mg-Cd alloy |

| Operating Temperature | 625°C - 675°C |

| Purity of Recovered Neodymium | 99.97% |

This data highlights the effectiveness of using a Neodymium(III) chloride-based electrolyte for producing high-purity neodymium metal.

More recent research has focused on developing fluorine-free organic electrolytes to enable the electrodeposition of neodymium metal at room temperature. This approach aims to reduce the high energy consumption associated with molten salt electrolysis. In these systems, Neodymium(III) chloride is used as a precursor to synthesize solvated neodymium borohydride (B1222165) complexes in ether solvents. researchgate.net This method has shown promise for more sustainable and cost-effective neodymium metal recovery and production.

Metallurgical Applications and Alloy Enhancement

This compound serves as a crucial precursor and additive in metallurgy, where it contributes significantly to the enhancement of various metal alloys. Its applications range from providing superior corrosion resistance through surface conversion coatings to improving the mechanical properties of lightweight alloys by acting as an alloying agent. The neodymium ions (Nd³⁺), derived from the dissolution of this compound, are central to these enhancements, offering an environmentally friendlier alternative to traditional heavy metal-based treatments.

Corrosion Inhibition and Surface Treatment

Neodymium(III) chloride has been identified as an effective corrosion inhibitor, particularly for steel and aluminum alloys. emerald.comfuncmater.comwikipedia.org The protective mechanism is based on the formation of a dense, insoluble neodymium oxide or hydroxide layer on the metal's surface. wikipedia.orgresearchgate.net This layer acts as a physical barrier, preventing the underlying metal from coming into contact with corrosive agents. researchgate.net

The application is often achieved by immersing the alloy in an aqueous solution of neodymium(III) chloride or through electrolytic deposition. wikipedia.org Research has shown that Nd³⁺ ions can significantly reduce the corrosion rate of steel in chloride-rich environments. researchgate.netresearchgate.net Studies on API X70 steel demonstrated a reduction in corrosion with Nd³⁺ concentrations as low as 0.001 M. researchgate.net The adsorption of the neodymium ions onto the metal surface precipitates the protective oxide/hydroxide film, which stifles both anodic and cathodic reactions, though it primarily acts as a cathodic inhibitor. researchgate.net

Detailed research on mild steel in a sodium chloride solution has quantified the effectiveness of neodymium chloride as a corrosion inhibitor. While other formulations may offer higher performance over extended periods, neodymium chloride provides significant initial protection. emerald.com

Table 1: Corrosion Inhibition Efficiency of Neodymium(III) Chloride on Mild Steel

Based on weight loss measurements in a 3.5% NaCl solution.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Alloy | Reference |

|---|---|---|---|---|

| Neodymium(III) chloride | 600 | 75 | Mild Steel 1010 | emerald.com |

Alloy Property Enhancement

Beyond surface treatment, neodymium, often sourced from precursors like neodymium(III) chloride, is a valuable alloying element for magnesium, aluminum, and their alloys. samaterials.commdpi.comresearchgate.net Its addition can lead to significant improvements in mechanical properties such as hardness, tensile strength, and ductility through several mechanisms, including grain refinement and precipitation hardening. mdpi.commdpi.com

Magnesium (Mg) Alloys: In magnesium alloys, neodymium is known to enhance strength and corrosion resistance. researchgate.net It contributes to grain refinement and the formation of stable intermetallic phases, such as the W-phase (Mg₃(Nd,Y)₂Zn₃) and T-phase (Mg₄(Nd,Y)Zn₂), at the grain boundaries. mdpi.com These phases strengthen the alloy by impeding dislocation movement. Research on Mg-5%Zn alloys with varying Nd additions showed that an optimal concentration of 2% Nd resulted in the best combination of strength, ductility, and corrosion performance. mdpi.com The addition of neodymium can also improve the high-temperature strength of magnesium alloys. mdpi.com

Aluminum (Al) Alloys: In aluminum alloys, neodymium addition leads to grain refinement and solid solution strengthening, which increases the material's hardness. mdpi.com The formation of the eutectic Al₁₁Nd₃ phase at grain boundaries enhances the interfacial bonding strength, improving both strength and toughness. mdpi.com Studies on Al-Nd alloys have demonstrated a clear correlation between the weight percentage of neodymium and the resulting hardness of the alloy.

Table 2: Effect of Neodymium Content on the Hardness of Aluminum Alloys

Illustrates the increase in hardness with higher concentrations of Neodymium.

| Alloy Composition | Property Measured | Resulting Improvement | Reference |

|---|---|---|---|

| Al-2 wt.% Nd | Hardness | 32.4% increase compared to baseline | mdpi.com |

| Al-11 wt.% Nd | Hardness | 32.7% increase compared to baseline | mdpi.com |

Table 3: Enhancement of Mechanical Properties in Mg-5%Zn Alloys with Nd Addition

Shows the impact of adding varying percentages of Neodymium on the ultimate tensile strength (UTS) and yield strength (YS).

| Alloy Composition | Ultimate Tensile Strength (UTS) Improvement | Yield Strength (YS) Improvement | Reference |

|---|---|---|---|

| Mg-5%Zn-1%Nd | ~9% increase over baseline | ~19% increase over baseline | mdpi.com |

| Mg-5%Zn-2%Nd | ~12% increase over baseline | ~24% increase over baseline | mdpi.com |

Environmental Chemistry and Remediation Research

Adsorption Processes Utilizing Neodymium(III) Modified Materials

The modification of adsorbent materials with neodymium(III) has been shown to enhance their capacity for removing pollutants from aqueous solutions. One notable example involves the use of ordered mesoporous carbon (OMC) modified by embedding neodymium(III) chloride on its surface. nih.gov This modification is designed to improve the removal of contaminants such as anionic dyes. nih.gov

Researchers prepared a neodymium-modified OMC (OMC-Nd) and found that a 2.5 wt% loading of Nd onto the OMC was optimal, achieving the highest removal efficiency of 93% for the dye Sunset Yellow. nih.gov The characterization of this material was conducted using various analytical techniques, including N₂ adsorption-desorption isotherms, transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), and X-ray photoelectron spectroscopy (XPS) to confirm the successful modification and understand its structural properties. nih.gov

To better understand and predict the complex, nonlinear interactions in adsorption processes, researchers have turned to artificial neural networks (ANNs). rsc.orgmdpi.com ANNs are computational models inspired by the structure of the human brain that can effectively model complex relationships between input variables and output results. rsc.orgmdpi.com

In the study of Sunset Yellow adsorption onto neodymium-modified OMC, an ANN model was developed to predict the removal efficiency. nih.gov The model was constructed as a three-layer back-propagation network. The input layer consisted of three variables: initial dye concentration, reaction time, and adsorbent dosage. nih.gov The output layer was the removal efficiency. nih.gov The study found that a network structure of 3-6-1 (3 input neurons, 6 hidden neurons, and 1 output neuron) was optimal. nih.gov This model utilized a tangent sigmoid transfer function in the hidden layer and a linear transfer function in the output layer. nih.gov

The performance of the ANN model was highly successful, showing a strong agreement between the predicted data and the experimental results. nih.gov The high correlation coefficient (R² = 0.9832) indicated the model's applicability for accurately describing the adsorption process. nih.gov This demonstrates the potential of ANNs to optimize parameters and enhance the efficiency of adsorption-based water treatment systems. researchgate.net

Table 1: Artificial Neural Network (ANN) Model for Sunset Yellow Adsorption

Photocatalytic Degradation of Environmental Contaminants

Photocatalysis has emerged as a promising technology for breaking down persistent organic pollutants in water into less harmful substances. nih.govbohrium.com The process utilizes a semiconductor photocatalyst which, upon absorbing light, generates highly reactive oxygen species that degrade contaminants. nih.govmdpi.com Neodymium-doped materials have been investigated for their ability to enhance this process.

Doping a photocatalyst with neodymium can improve its efficiency by aiding the separation of electron-hole pairs generated by light, which is a critical step in the catalytic cycle. researchgate.net For example, research on the photodegradation of Rose Bengal dye using a zinc-aluminum layered double hydroxide (B78521) (Zn-Al LDH) found that its degradation efficiency increased from 64% to 93% when doped with neodymium(III) ions. researchgate.net The Nd³⁺ ions are believed to create trapping sites for electrons, which promotes the separation from holes and increases the generation of reactive hydroxyl radicals responsible for dye degradation. researchgate.net